molecular formula C14H14ClNO3S2 B2899075 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide CAS No. 1021046-68-3

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide

Cat. No. B2899075
CAS RN: 1021046-68-3
M. Wt: 343.84
InChI Key: VWKMRIUJNUMNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide is a chemical compound that has been researched for its potential applications in the field of medicine. This compound is also known as celecoxib and has been studied extensively for its anti-inflammatory and analgesic properties. The aim of

Mechanism of Action

Celecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, celecoxib reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects in the body. It can reduce inflammation and pain, inhibit the growth of cancer cells, and reduce the risk of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using celecoxib in lab experiments include its well-established mechanism of action and its effectiveness in reducing inflammation and pain. However, there are also some limitations to using celecoxib in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are many potential future directions for research on celecoxib. Some possible areas of focus include investigating its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, and exploring its use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanisms underlying celecoxib's effects on the body and to develop new formulations and dosing regimens that minimize the risk of adverse effects.

Synthesis Methods

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide involves the reaction of 2-(5-chloro-2-thienyl)phenylsulfonamide with 2-bromo-1-phenylethanone in the presence of a base. The reaction proceeds through an S(N)Ar mechanism to yield the final product.

Scientific Research Applications

Celecoxib has been extensively researched for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and rheumatoid arthritis. Studies have shown that celecoxib can inhibit the growth of cancer cells and reduce inflammation in the body.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c15-12-6-7-14(20-12)21(18,19)10-13(17)16-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMRIUJNUMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide

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